N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide
Description
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indazole ring with a thienopyridine moiety, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-19-14-4-2-3-13(12(14)9-17-19)18-16(21)20-7-5-11-6-8-22-15(11)10-20/h6,8-9,13H,2-5,7,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPIXSMBSPKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)N3CCC4=C(C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the indazole and thienopyridine intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indazole ring . The thienopyridine moiety can be synthesized through a series of condensation reactions involving thiophene and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share structural similarities with the indazole moiety.
Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel are well-known thienopyridine derivatives.
Uniqueness
What sets N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide apart is its unique combination of indazole and thienopyridine rings, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
